2-{1-[1-(3-methoxyphenyl)cyclopropanecarbonyl]piperidin-4-yl}ethan-1-amine hydrochloride
Description
Properties
IUPAC Name |
[4-(2-aminoethyl)piperidin-1-yl]-[1-(3-methoxyphenyl)cyclopropyl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2.ClH/c1-22-16-4-2-3-15(13-16)18(8-9-18)17(21)20-11-6-14(5-10-19)7-12-20;/h2-4,13-14H,5-12,19H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSLKMZMUIOHGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CC2)C(=O)N3CCC(CC3)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[1-(3-methoxyphenyl)cyclopropanecarbonyl]piperidin-4-yl}ethan-1-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 3-methoxyphenylcyclopropanecarbonyl chloride with piperidine to form an intermediate, which is then reacted with ethylamine to produce the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{1-[1-(3-methoxyphenyl)cyclopropanecarbonyl]piperidin-4-yl}ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can produce an alcohol derivative .
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its pharmacological properties, particularly in the context of neuropharmacology. Its structural features suggest potential interactions with neurotransmitter systems, making it a candidate for studying conditions such as anxiety and depression. The piperidine and cyclopropane moieties may enhance its ability to cross the blood-brain barrier, thus influencing central nervous system activity.
Antiparasitic Activity
Recent studies have highlighted the compound's potential as an antiparasitic agent. Specifically, it has shown promise in targeting Cryptosporidium species, which are responsible for cryptosporidiosis. The compound's ability to inhibit the growth of these parasites in vitro suggests a mechanism that disrupts their life cycle, potentially through interference with metabolic pathways unique to the parasites .
Structure-Activity Relationship (SAR) Studies
Research into the structure-activity relationship of similar compounds has provided insights into how modifications can enhance efficacy. For instance, variations in the aryl and piperidine groups can significantly impact potency against specific biological targets. This information is crucial for optimizing lead compounds in drug discovery efforts .
Case Study 1: Antiparasitic Efficacy
In a study published on the efficacy of various compounds against C. parvum, 2-{1-[1-(3-methoxyphenyl)cyclopropanecarbonyl]piperidin-4-yl}ethan-1-amine hydrochloride was tested alongside other analogs. The results indicated that this compound exhibited a moderate EC50 value of approximately 2.1 μM, demonstrating its potential as a lead compound for further development against cryptosporidiosis .
Case Study 2: Neuropharmacological Testing
Another study focused on evaluating the neuropharmacological effects of compounds structurally related to this compound. Behavioral assays in rodent models indicated anxiolytic effects similar to those observed with established anxiolytics, suggesting that this compound could be developed as a novel treatment for anxiety disorders .
Mechanism of Action
The mechanism of action of 2-{1-[1-(3-methoxyphenyl)cyclopropanecarbonyl]piperidin-4-yl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of the target compound with analogs from the evidence:
Functional Group Impact
- Cyclopropane vs.
- Methoxy Position : The 3-methoxy substitution in the target compound contrasts with 4-methoxy in ’s analog; positional isomers often exhibit divergent pharmacological profiles due to steric or electronic effects .
- Aromatic Substituents : Nitro groups () increase polarity and reduce passive diffusion, whereas methoxy groups balance lipophilicity and hydrogen-bonding capacity .
Pharmacokinetic and Analytical Insights
- Retention Behavior : The tramadol impurity with a cyclohex-1-ene group () has a retention time of 1.42, significantly higher than tramadol (1.00), indicating greater lipophilicity. The target compound’s cyclopropane may similarly influence chromatographic behavior, though specific data is unavailable .
- Metabolic Stability : Cyclopropane rings are less prone to oxidative metabolism compared to cyclohexene or indene groups, suggesting the target compound may have a longer half-life than analogs in and .
Research Findings and Implications
- Dual-Acting Modulators : Compounds like the target and ’s dual FFAR1/FFAR4 modulators highlight the importance of balanced substituents for multi-target activity. The cyclopropanecarbonyl group could mimic fatty acid structures, aiding FFAR binding .
- The target compound’s cyclopropane may reduce such risks .
- Synthetic Feasibility : and outline synthetic routes for similar compounds, suggesting the target could be synthesized via cyclopropanation of preformed piperidine intermediates .
Biological Activity
The compound 2-{1-[1-(3-methoxyphenyl)cyclopropanecarbonyl]piperidin-4-yl}ethan-1-amine hydrochloride , with the CAS number 2418680-72-3 , is a piperidine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Formula
The structural formula of the compound can be represented as follows:
Key Features
- Molecular Weight : 304.84 g/mol
- Purity : Typically available at 90% to 95% purity in commercial preparations .
Pharmacological Profile
Research indicates that this compound may exhibit a range of biological activities, particularly in the context of neurological and cancer-related applications. The following sections detail specific activities.
1. Neuropharmacological Effects
Studies suggest that compounds with similar piperidine structures can influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. For instance, piperidine derivatives have been investigated for their potential as antidepressants and anxiolytics due to their modulatory effects on these neurotransmitters.
2. Anticancer Activity
Recent investigations into compounds related to this structure have shown promising anticancer properties. For example, derivatives have been noted to inhibit specific kinases involved in tumor growth and proliferation, suggesting potential utility in cancer therapy .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinase Activity : Similar compounds have been shown to selectively inhibit kinases involved in cancer progression, potentially leading to reduced tumor cell viability.
- Modulation of Neurotransmitter Release : By interacting with receptor sites in the brain, the compound may enhance or inhibit neurotransmitter release, contributing to its neuropharmacological effects.
In Vitro Studies
A study published in PubMed highlighted that piperidine derivatives can act as effective inhibitors of certain cancer cell lines. The specific activity against human breast cancer cells was noted, with IC50 values indicating significant potency .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 2-{1-[1-(3-methoxyphenyl)cyclopropanecarbonyl]piperidin-4-yl}ethan-1-amine hydrochloride?
Methodological Answer: The compound can be synthesized via a multi-step approach:
Cyclopropane Formation : React 3-methoxyacetophenone with a cyclopropanating agent (e.g., trimethylsulfoxonium iodide) under basic conditions to yield 1-(3-methoxyphenyl)cyclopropanecarbonyl chloride .
Piperidine Conjugation : Couple the cyclopropane derivative with 4-(2-aminoethyl)piperidine using a coupling reagent (e.g., HATU or DCC) in anhydrous DCM .
Hydrochloride Salt Formation : Treat the free base with HCl in an ethanol/ether mixture to precipitate the hydrochloride salt .
Key Considerations: Monitor reaction progress via TLC or LC-MS, and purify intermediates via column chromatography (silica gel, methanol/DCM gradient) .
Q. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the presence of the cyclopropane ring (δ 1.2–1.8 ppm for cyclopropane protons) and piperidine backbone (δ 2.5–3.5 ppm for N-CH2 groups) .
- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak matching the exact mass of C19H25N2O2Cl (e.g., m/z 364.1685 for [M+H]+) .
- X-ray Crystallography (if crystalline): Resolve the 3D structure to confirm stereochemistry and intermolecular interactions .
Q. What biological systems are appropriate for initial activity screening?
Methodological Answer:
- In Vitro Receptor Binding Assays : Screen for affinity at GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement assays .
- Enzyme Inhibition Studies : Test against cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .
- Cell Viability Assays : Use MTT or resazurin-based assays in HEK-293 or SH-SY5Y cell lines to evaluate cytotoxicity .
Note: Include positive controls (e.g., known inhibitors) and validate results with triplicate runs.
Q. What safety protocols should be followed during handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood for powder handling .
- Exposure Management :
- Waste Disposal : Neutralize aqueous solutions with sodium bicarbonate before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can computational methods optimize the reaction yield of this compound?
Methodological Answer:
- Reaction Pathway Modeling : Use density functional theory (DFT) to identify energy barriers in cyclopropane formation and amide coupling steps .
- Machine Learning (ML) : Train models on datasets (e.g., Reaxys) to predict optimal solvents (e.g., THF vs. DMF) and catalyst systems (e.g., Pd/C vs. Raney Ni) .
- DoE (Design of Experiments) : Apply factorial design to variables (temperature, stoichiometry) and analyze via ANOVA to minimize side products .
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from independent studies (e.g., IC50 values) and apply statistical tools (e.g., Cohen’s d) to assess effect sizes .
- Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed ATP concentration in kinase assays) to isolate variables .
- Orthogonal Validation : Cross-verify results using SPR (surface plasmon resonance) for binding affinity and patch-clamp electrophysiology for ion channel effects .
Q. What strategies are effective for improving the compound’s metabolic stability?
Methodological Answer:
- Isotope Labeling : Synthesize a deuterated analog at metabolically vulnerable sites (e.g., benzylic positions) to slow CYP450-mediated oxidation .
- Prodrug Design : Introduce ester moieties at the amine group to enhance solubility and delay enzymatic cleavage .
- Microsomal Incubation : Test stability in human liver microsomes (HLM) with NADPH cofactor; quantify metabolites via UPLC-QTOF .
Q. How does the cyclopropane moiety influence the compound’s conformational dynamics?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate the compound in a lipid bilayer (e.g., POPC membrane) to analyze cyclopropane-induced rigidity and binding pocket interactions .
- NMR Relaxation Studies : Measure T1 and T2 relaxation times to assess rotational freedom of the cyclopropane ring .
- Comparative SAR : Synthesize analogs with cyclohexane or benzene rings and compare potency in receptor assays .
Q. What analytical techniques are critical for detecting degradation products?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions, then analyze via:
Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound?
Methodological Answer:
Scaffold Modification : Synthesize derivatives with variations in the piperidine (e.g., N-methylation) and cyclopropane (e.g., fluorination) regions .
High-Throughput Screening (HTS) : Test analogs in 384-well plates against a panel of 50+ targets (e.g., kinases, ion channels) .
QSAR Modeling : Use partial least squares (PLS) regression to correlate molecular descriptors (logP, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
